

# A Comprehensive Technical Review of 1-Benzylpiperidine-4-carboxylic Acid Analogs

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## Compound of Interest

Compound Name: 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride

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This technical guide provides an in-depth review of 1-benzylpiperidine-4-carboxylic acid and its analogs, a chemical scaffold of significant interest in medicinal chemistry. This document outlines the synthesis, pharmacological activities, and structure-activity relationships (SAR) of these compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

## Introduction

The 1-benzylpiperidine-4-carboxylic acid core is a versatile scaffold that has been extensively explored in the development of therapeutic agents targeting a range of biological systems. The inherent structural features of the piperidine ring, coupled with the lipophilic benzyl group and the ionizable carboxylic acid moiety, provide a framework that can be readily modified to modulate pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles. This guide will delve into the key findings related to the analogs of this compound, with a focus on their potential applications in neurodegenerative diseases and metabolic disorders.

## Synthesis of 1-Benzylpiperidine-4-carboxylic Acid and its Analogs

The synthesis of the core scaffold, 1-benzylpiperidine-4-carboxylic acid, can be achieved through various routes. A common method involves the hydrolysis of the corresponding ethyl ester.

#### General Synthesis of 1-Benzylpiperidine-4-carboxylic Acid:

A solution of ethyl 1-benzyl-4-piperidinecarboxylate in a suitable solvent like tetrahydrofuran is treated with an aqueous solution of a strong base, such as sodium hydroxide. The reaction mixture is stirred, often overnight, to ensure complete hydrolysis of the ester. Following the reaction, the pH is adjusted to neutral with an acid, and the solvent is removed under reduced pressure. The resulting residue is then purified to yield 1-benzylpiperidine-4-carboxylic acid[1].

Further modifications to generate analogs, such as amides and substituted derivatives, typically involve standard coupling reactions or the use of substituted starting materials. For instance, the synthesis of amide derivatives can be accomplished by reacting 1-benzylpiperidine-4-carboxylic acid with a desired amine in the presence of a coupling agent.

## Pharmacological Activities and Quantitative Data

Analogs of 1-benzylpiperidine-4-carboxylic acid have demonstrated a wide array of pharmacological activities. The following tables summarize the quantitative data for various analogs against different biological targets.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity

| Compound  | Target | IC50 (μM)   | Reference           |
|---|--------|-------------|---------------------|
| 1-Benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28)            | AChE   | 0.41 ± 1.25 | <a href="#">[2]</a> |
| 1-Benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20)  | AChE   | 5.94 ± 1.08 | <a href="#">[2]</a> |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino)ethyl]piperidine hydrochloride (21) | AChE   | 0.00056     | <a href="#">[3]</a> |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e)                              | AChE   | 0.0057      | <a href="#">[4]</a> |
| Compound 7  | AChE   | 28 ± 1.5    | <a href="#">[5]</a> |
| Compound 8  | AChE   | 35 ± 2.1    | <a href="#">[5]</a> |
| Compound 9  | AChE   | 41 ± 3.2    | <a href="#">[5]</a> |
| Compound 10   | AChE   | 39 ± 2.8    | <a href="#">[5]</a> |
| Compound 21   | BuChE  | 6.16 ± 0.29 | <a href="#">[5]</a> |

Table 2: Dopamine Receptor Binding Affinity

| Compound     | Target | Ki (nM)           | Reference |
|--------------|--------|-------------------|-----------|
| Compound 8a  | D4     | 205.9             | [6]       |
| Compound 8b  | D4     | 169               | [6]       |
| Compound 8c  | D4     | 135               | [6]       |
| Compound 8p  | D4     | 166               | [6]       |
| Compound 9j  | D4     | 96                | [6]       |
| Compound 14a | D3     | 0.18              | [7]       |
| Compound 14b | D3     | 0.4               | [7]       |
| Compound 14a | D2     | 15.7              | [7]       |
| Compound 14b | D2     | 24                | [7]       |
| Compound 38  | D3     | Moderate Affinity | [8]       |
| Compound 39  | D3     | Single-digit nM   | [8]       |

Table 3: Serotonin Transporter (SERT) Binding Affinity

| Compound    | Target | Ki (μM)      | Reference |
|-------------|--------|--------------|-----------|
| Compound 12 | SERT   | Low μM range | [5]       |
| Compound 13 | SERT   | Low μM range | [5]       |
| Compound 14 | SERT   | Low μM range | [5]       |
| Compound 15 | SERT   | Low μM range | [5]       |
| Compound 16 | SERT   | Low μM range | [5]       |
| Compound 21 | SERT   | 25.5 ± 1.01  | [5]       |

Table 4: Steroid-5-alpha-reductase Inhibitory Activity

| Compound   | Target                            | IC50 (μM)   | Reference |
|------------|-----------------------------------|-------------|-----------|
| Compound 6 | 5α-reductase type 1 (rat)         | 3.44        | [9]       |
| Compound 6 | 5α-reductase type 2 (rat)         | 0.37        | [9]       |
| Compound 9 | 5α-reductase type 1 (rat)         | 0.54        | [9]       |
| Compound 9 | 5α-reductase type 2 (rat)         | 0.69        | [9]       |
| Compound 7 | 5α-reductase type 2 (human & rat) | 0.06 & 0.08 | [9]       |

Table 5: Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Activity

| Compound   | Target | EC50 (nM) | Reference |
|------------|--------|-----------|-----------|
| Analog 15a | PPARα  | 8         | [10]      |
| Analog 15a | PPARδ  | 5         | [10]      |
| Analog 15a | PPARγ  | 2939      | [10]      |
| OA-NO2     | PPARγ  | <1        | [11]      |
| LNO2       | PPARγ  | 36        | [11]      |

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of 1-benzylpiperidine-4-carboxylic acid analogs.

### 4.1. Synthesis of 1-Benzyl-4-anilinopiperidine-4-carboxylic Acid

This multi-step synthesis is a key example of the derivatization of the 1-benzylpiperidine core.

- Step 1: Synthesis of 1-benzyl-4-cyano-4-anilinopiperidine. To a cooled solution of 1-benzyl-4-piperidone, hydrocyanic acid is added under basic catalysis. The reaction is then heated to reflux, and aniline is added. After completion, the mixture is cooled, and glacial acetic acid is added to induce crystallization, yielding the solid product[12].
- Step 2: Hydrolysis to the Amide. The solid from Step 1 is added to 70-90% sulfuric acid and stirred for an extended period (50-90 hours) at room temperature. The reaction mixture is then poured into crushed ice, and the pH is adjusted to 4-9 with concentrated ammonia water to precipitate the amide intermediate[12].
- Step 3: Hydrolysis to the Carboxylic Acid. The amide from Step 2 is refluxed in concentrated hydrochloric acid for 10-20 hours. Upon cooling and standing, the final product, 1-benzyl-4-anilinopiperidine-4-carboxylic acid, crystallizes and is collected by filtration[12].

#### 4.2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

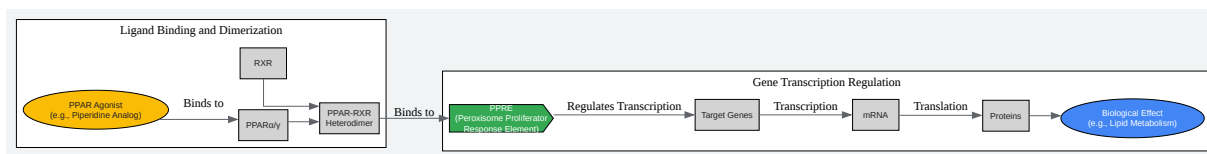
- Principle: The assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which absorbs light at 412 nm[13].
- Reagents:
  - 0.1 M Phosphate Buffer (pH 8.0)
  - 10 mM DTNB solution
  - 14 mM ATCI solution (prepare fresh)
  - AChE enzyme solution
  - Test compound (inhibitor) solutions[13]
- Procedure (96-well plate format):
  - Plate Setup:

- Blank: 150  $\mu$ L Phosphate Buffer + 10  $\mu$ L DTNB + 10  $\mu$ L ATCl.
  - Control (100% activity): 140  $\mu$ L Phosphate Buffer + 10  $\mu$ L AChE solution + 10  $\mu$ L DTNB + 10  $\mu$ L solvent for the test compound.
  - Test Sample: 140  $\mu$ L Phosphate Buffer + 10  $\mu$ L AChE solution + 10  $\mu$ L DTNB + 10  $\mu$ L test compound solution[13].
- Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C[13].
  - Reaction Initiation: Add 10  $\mu$ L of ATCl solution to each well to start the reaction[13].
  - Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the reaction rate[14][15].
  - Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value[15].

## Signaling Pathways and Experimental Workflows

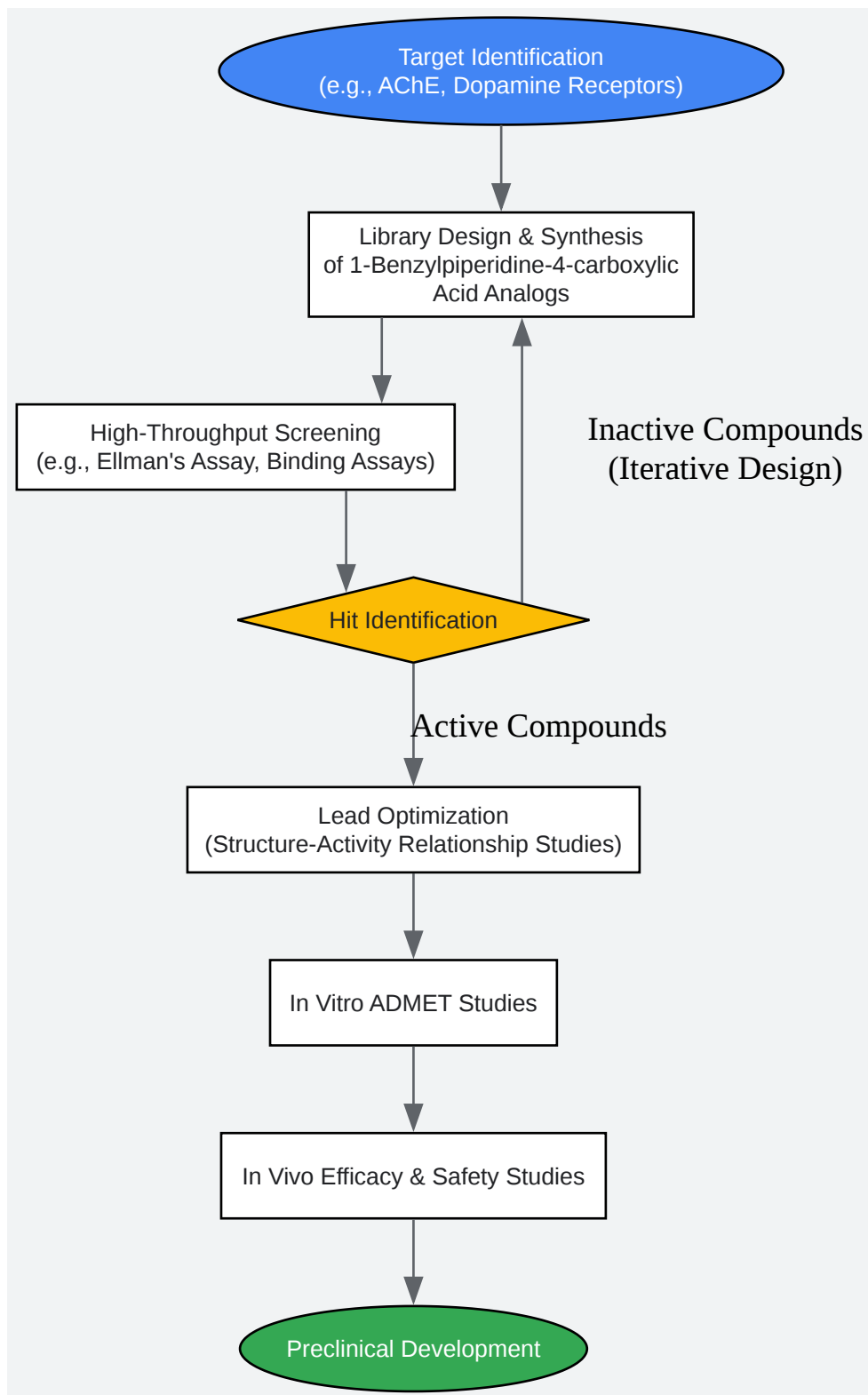
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for the discovery of 1-benzylpiperidine-4-carboxylic acid analogs.

Caption: Dopamine receptor signaling pathways.



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Caption: Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.



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Caption: A generalized drug discovery workflow for piperidine-based inhibitors.

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